molecular formula C8H10N2O B060994 Pyrimidine, 2-(3-butenyloxy)-(9CI) CAS No. 169310-71-8

Pyrimidine, 2-(3-butenyloxy)-(9CI)

Cat. No.: B060994
CAS No.: 169310-71-8
M. Wt: 150.18 g/mol
InChI Key: DPEBLKGRWFYFOI-UHFFFAOYSA-N
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Description

Pyrimidine, 2-(3-butenyloxy)-(9CI) is a substituted pyrimidine derivative characterized by a 3-butenyloxy group (-O-CH2-CH2-CH=CH2) attached to the pyrimidine ring at position 2. Pyrimidine derivatives are widely studied due to their biological relevance, including roles in nucleobase analogs and enzyme inhibition .

Properties

CAS No.

169310-71-8

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-but-3-enoxypyrimidine

InChI

InChI=1S/C8H10N2O/c1-2-3-7-11-8-9-5-4-6-10-8/h2,4-6H,1,3,7H2

InChI Key

DPEBLKGRWFYFOI-UHFFFAOYSA-N

SMILES

C=CCCOC1=NC=CC=N1

Canonical SMILES

C=CCCOC1=NC=CC=N1

Synonyms

Pyrimidine, 2-(3-butenyloxy)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Buten-1-yloxy)pyrimidine typically involves the reaction of pyrimidine with 3-buten-1-ol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the hydroxyl group of 3-buten-1-ol reacts with the pyrimidine ring. The reaction is usually carried out under reflux conditions with a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of 2-(3-Buten-1-yloxy)pyrimidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures a consistent product yield. The use of catalysts like palladium on carbon can enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Buten-1-yloxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Butenyl group oxidized to butenoic acid.

    Reduction: Formation of 2-(3-Butyl-1-yloxy)pyrimidine.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

2-(3-Buten-1-yloxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Buten-1-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways. The butenyl group can also interact with nucleophilic sites in biological molecules, leading to the formation of covalent adducts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pyrimidine, 2-(3-butenyloxy)-(9CI) with structurally related pyrimidine derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties/Applications References
Pyrimidine, 2-(3-butenyloxy)-(9CI) 3-butenyloxy (-O-CH2-CH2-CH=CH2) C7H10N2O (estimated) ~138.17 (estimated) Expected moderate lipophilicity due to alkene; potential agrochemical intermediate. Inferred
Pyrimidine, 2-ethynyl- (9CI) Ethynyl (-C≡CH) C8H7N 117.15 High reactivity due to triple bond; used in click chemistry and nucleoside analogs .
4(3H)-Pyrimidinone, 2-(methylthio)- (9CI) Methylthio (-S-CH3) C5H6N2OS 142.18 Increased lipophilicity; sulfur enhances metabolic stability; potential antiviral agent .
2-Pyrimidinemethanol Hydroxymethyl (-CH2OH) C5H6N2O 110.11 Polar group improves water solubility; intermediate in drug synthesis .
4-Pyrimidinamine, 2-(chloromethyl)- (9CI) Chloromethyl (-CH2Cl) C5H6ClN3 143.57 Electrophilic reactivity; precursor for alkylating agents .
Pyrimidine, 5-chloro-4-methyl-, 3-oxide (9CI) Chloro, methyl, oxide C5H5ClN2O 144.56 Oxidative stability; halogenation enhances pesticidal activity .

Physical and Chemical Property Trends

  • Molecular Weight and Polarity: Smaller substituents (e.g., hydroxymethyl) reduce molecular weight and increase polarity, enhancing aqueous solubility. Bulkier groups (e.g., 3-butenyloxy) increase molecular weight and lipophilicity .
  • Boiling Points: Ether-containing derivatives (e.g., 3-butenyloxy) likely have higher boiling points due to increased van der Waals interactions compared to chloromethyl or ethynyl analogs .

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